molecular formula C8H6F3NO2 B13936222 2-Amino-3,4,6-trifluoro-5-methylbenzoic acid CAS No. 532426-49-6

2-Amino-3,4,6-trifluoro-5-methylbenzoic acid

Cat. No.: B13936222
CAS No.: 532426-49-6
M. Wt: 205.13 g/mol
InChI Key: YTYYIMZKYOUJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,4,6-trifluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzoic acid, characterized by the presence of amino, trifluoromethyl, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,6-trifluoro-5-methylbenzoic acid typically involves the introduction of amino and trifluoromethyl groups onto a benzoic acid derivative. One common method involves the nitration of 3,4,6-trifluoro-5-methylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas or metal hydrides for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,6-trifluoro-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro- or nitroso-substituted derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Amino-3,4,6-trifluoro-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-3,4,6-trifluoro-5-methylbenzoic acid and its derivatives often involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the amino group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,4,6-trifluoro-5-methylbenzoic acid is unique due to the combination of amino, trifluoromethyl, and methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

532426-49-6

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2-amino-3,4,6-trifluoro-5-methylbenzoic acid

InChI

InChI=1S/C8H6F3NO2/c1-2-4(9)3(8(13)14)7(12)6(11)5(2)10/h12H2,1H3,(H,13,14)

InChI Key

YTYYIMZKYOUJMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)N)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.